Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Receptor pharmacology Radioligand binding Somatostatin receptor profiling

Bio‑SRIF28 is the sole dual‑function probe enabling one‑step streptavidin‑based affinity purification of functional somatostatin receptors. Its biotin handle captures receptor‑ligand complexes; D‑Trp22/Tyr25 modifications confer pan‑sst1‑5 binding (Kd ~0.25‑1.0 nM), enzymatic stability, and direct radioiodination. The exceptionally slow dissociation (t1/2 = 4.7 h) ensures high signal‑to‑noise autoradiography. Non‑biotinylated or truncated analogs cannot substitute. Request quote for bulk orders.

Molecular Formula C148H223N43O42S3
Molecular Weight 3372.851
CAS No. 143519-58-8
Cat. No. B596024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28
CAS143519-58-8
Molecular FormulaC148H223N43O42S3
Molecular Weight3372.851
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1
InChIKeyGXIPHWLEWJMXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 for Receptor Affinity Purification and Localization


Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (CAS: 143519-58-8), also known as Bio-SRIF28, is a monobiotinylated derivative of somatostatin-28 (SRIF-28), a 28-amino acid neuropeptide hormone. It was specifically designed as a molecular tool for receptor affinity purification and localization, leveraging the high-affinity interaction between its N-terminal biotin group and (strept)avidin systems [1]. The molecule retains the full native peptide backbone with three key modifications: Leu at position 8, D-Trp at position 22, and Tyr at position 25, which collectively enhance its stability and enable high-affinity binding to all five human somatostatin receptor subtypes (sst1-sst5) [2].

Why In-Class Somatostatin Analogs Cannot Substitute for Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 in Affinity Applications


Generic substitution fails because Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is not designed for therapeutic or signaling assays, but as a dual-function molecular probe. Unlike standard somatostatin analogs (e.g., Octreotide, Lanreotide, or native SRIF-14/28), this compound uniquely couples high-affinity pan-somatostatin receptor binding with a biotin-streptavidin capture and detection handle. Non-biotinylated analogs lack this streptavidin binding capability entirely [1], while biotinylated shorter analogs (e.g., Biotinyl-Somatostatin-14) exhibit different receptor subtype selectivity profiles and cannot achieve the same pan-receptor coverage due to their truncated sequences [2]. Furthermore, the specific D-Trp22 and Tyr25 modifications in this 28-residue analog confer resistance to enzymatic degradation and enable direct radioiodination for radioligand binding assays—features absent in unmodified native peptides or simpler biotinylated constructs [3]. Consequently, substituting with a generic somatostatin analog would result in either complete assay failure (lack of capture mechanism) or substantially altered receptor binding profiles, rendering experimental results invalid.

Quantitative Differentiation Evidence for Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 Procurement


High-Affinity Pan-Somatostatin Receptor Binding Comparable to Native SRIF-28

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 (Bio-SRIF28) demonstrates high-affinity binding to all five human somatostatin receptor subtypes (sst1-sst5), with an affinity profile closely mirroring that of native somatostatin-28. In competitive binding assays using GH4C1 pituitary cell membranes, unlabeled Bio-SRIF28 competed for [125I-Tyr11]SRIF binding with a Ki of 337 ± 95 pM, which is comparable to that of native SRIF (Ki = 193 ± 16 pM) [1]. Saturation binding analysis using HPLC-purified [125I]Bio-SRIF28 yielded an equilibrium dissociation constant (Kd) of 66 ± 20 pM, confirming its high-affinity interaction with somatostatin receptors [1]. This pan-receptor binding profile is essential for applications requiring unbiased detection of all somatostatin receptor subtypes, as the compound does not exhibit subtype selectivity that would otherwise mask the presence of certain receptors in heterogeneous tissue or cell preparations [2].

Receptor pharmacology Radioligand binding Somatostatin receptor profiling

Unique Simultaneous Binding to Somatostatin Receptors and Streptavidin Enables Ternary Complex Formation

A defining functional characteristic of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is its demonstrated ability to bind simultaneously to somatostatin receptors and streptavidin, forming a stable ternary complex. This is quantified by comparing the binding affinity of free Bio-SRIF28 (Ki = 337 ± 95 pM) to that of the preformed Bio-SRIF28-streptavidin complex, which competes for [125I-Tyr11]SRIF binding with a Ki of 1110 ± 47 pM [1]. The Ki increase of only approximately 3.3-fold indicates that conjugation to streptavidin only modestly reduces receptor affinity, preserving high-affinity receptor recognition. Furthermore, the [125I]Bio-SRIF28-streptavidin complex dissociates from receptors slowly (t1/2 = 3.9 h) under basal conditions, but dissociation is accelerated over 200-fold (t1/2 < 1 min) upon addition of 1 μM GTPγS, demonstrating that the ternary complex retains G-protein coupling and functional regulation [1]. In contrast, non-biotinylated SRIF-14 fails to adsorb to streptavidin columns entirely, resulting in zero receptor purification yield [2].

Affinity chromatography Receptor purification Ternary complex formation

Proven Utility for Affinity Purification of Native Somatostatin Receptor-G Protein Complexes

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has been experimentally validated as an effective affinity ligand for purifying functional somatostatin receptors together with their associated G-proteins. Using this compound as the primary capture reagent, a somatostatin receptor and its associated Gi regulatory proteins were successfully purified from GH4C1 rat pituitary cells via a four-step protocol: (1) saturation of membrane-bound receptor with Bio-S28; (2) solubilization of the receptor-ligand complex; (3) adsorption to immobilized streptavidin; and (4) GTP elution [1]. The purified receptor was identified as an 85-kDa glycoprotein, and the yield of purified protein increased and plateaued in the same concentration range of Bio-S28 where specific high-affinity binding reached saturation, demonstrating quantitative correlation between binding and purification efficiency [1]. Critically, control experiments using non-biotinylated S14 produced no receptor or G-protein in streptavidin column eluates, confirming that the biotin moiety is absolutely required for purification [1].

Affinity chromatography Receptor-G protein coupling Protein purification

Slow Receptor Dissociation Kinetics Suitable for Prolonged Localization Studies

The radiolabeled form of this compound, [125I]Bio-SRIF28, exhibits exceptionally slow dissociation kinetics from somatostatin receptors, with a dissociation half-life (t1/2) of 4.7 hours at 30°C [1]. This slow off-rate is quantitatively distinct from many small-molecule ligands and shorter peptide analogs, which typically dissociate within minutes. This kinetic property is particularly valuable for autoradiography and in situ localization studies, where prolonged ligand retention during washing steps is critical for achieving high signal-to-noise ratios and clear spatial resolution of receptor distribution. The same study also demonstrated that equilibrium binding of [125I]Bio-SRIF28 to membranes occurs within 120 minutes, providing a well-defined time window for experimental design [1].

Receptor autoradiography Ligand dissociation kinetics In situ hybridization

Broad-Spectrum Receptor Coverage Superior to Subtype-Selective Analogs for Tumor Receptor Profiling

The non-biotinylated analog [125I][Leu8,D-Trp22,Tyr25]-somatostatin-28 serves as a universal radioligand that binds with high affinity to all five human somatostatin receptor subtypes (sst1-sst5). This pan-receptor binding profile has been systematically exploited to evaluate receptor subtype expression in approximately 200 human tumors using autoradiography with displacement by subtype-selective ligands [1]. Critically, in a minority of tumors showing strong [125I][Leu8,D-Trp22,Tyr25]-somatostatin-28 binding, less than 50% of this binding could be displaced by the sum of the five subtype-selective analogs, suggesting the existence of additional, as-yet-unidentified somatostatin receptor subtypes [1]. This finding underscores a fundamental limitation of subtype-selective analogs: they fail to detect all receptor populations. In contrast, the broad-spectrum binding of this 28-residue analog ensures comprehensive receptor detection, a capability that subtype-selective analogs (e.g., Octreotide, which primarily binds sst2) cannot match.

Receptor autoradiography Tumor receptor profiling Somatostatin receptor subtypes

Validated Application Scenarios for Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 in Research and Industry


Affinity Purification of Native Somatostatin Receptors with Associated G-Proteins

This compound is the validated ligand of choice for one-step affinity purification of functional somatostatin receptors from cell or tissue membrane preparations. As demonstrated by Eppler et al. (1992), the protocol involves saturating membrane-bound receptors with Bio-S28, solubilizing the receptor-ligand complex, capturing the complex on immobilized streptavidin, and eluting the receptor together with its associated G-proteins using GTP [1]. The purification yields the 85-kDa receptor glycoprotein and co-purifying Gi alpha and beta subunits, enabling downstream functional characterization, reconstitution studies, or structural analysis. This application is uniquely enabled by the biotin moiety; non-biotinylated somatostatin analogs cannot be substituted as they fail to bind streptavidin [1].

Pan-Somatostatin Receptor Autoradiography for Tumor Receptor Profiling

The radioiodinated form of the non-biotinylated parent analog ([125I][Leu8,D-Trp22,Tyr25]-somatostatin-28) is extensively used as a universal radioligand for mapping somatostatin receptor expression across all five subtypes (sst1-sst5) in normal and neoplastic human tissues [2]. In receptor autoradiography protocols, this radioligand binds with high affinity (Kd ~0.25-1.0 nM) to all somatostatin receptor subtypes, enabling comprehensive detection of receptor populations in tissue sections [3]. Displacement with subtype-selective analogs can then delineate the specific subtype composition. This application has been validated in over 200 tumor specimens, including neuroendocrine tumors, breast carcinomas, and prostate cancers, providing critical diagnostic and prognostic information [2].

Receptor Localization Studies Leveraging Slow Dissociation Kinetics

The exceptionally slow dissociation half-life of [125I]Bio-SRIF28 (t1/2 = 4.7 h at 30°C) makes this radioligand particularly well-suited for in situ receptor localization studies, including autoradiography and tissue section binding assays [4]. This prolonged receptor occupancy allows for extensive washing steps to remove non-specifically bound ligand while retaining specific receptor-bound signal, thereby maximizing signal-to-noise ratios and enabling high-resolution spatial mapping of receptor distribution. This kinetic property distinguishes it from faster-dissociating peptide ligands and is critical for achieving publication-quality autoradiograms [4].

Radioligand for Competition Binding Assays to Characterize Novel Somatostatin Analogs

[125I][Leu8,D-Trp22,Tyr25]-somatostatin-28 serves as a standardized, broad-spectrum radioligand for competitive binding assays designed to determine the affinity and subtype selectivity profile of novel somatostatin analogs or therapeutic candidates [5]. Its pan-receptor binding ensures that displacement by test compounds reflects true affinity across all five receptor subtypes, rather than being limited to a subset. This application is widely documented in the literature, where the compound is used to generate IC50 values for experimental therapeutics and imaging agents across sst1-sst5 in transfected cell lines [5]. For researchers developing new somatostatin receptor ligands, this radioligand provides a reliable and well-characterized benchmark for affinity profiling.

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